3-(4-benzyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-(3-(4-(2,5-dimethylphenyl)piperazin-1-yl)propyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide is a complex organic molecule that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloquinazoline core, a benzyl group, and a piperazine moiety, making it a unique and versatile molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazoloquinazoline Core: This step involves the cyclization of an anthranilic acid derivative with a suitable hydrazine derivative to form the triazoloquinazoline core.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.
Attachment of the Piperazine Moiety: The piperazine moiety is attached via a nucleophilic substitution reaction with a suitable piperazine derivative.
Formation of the Final Product: The final step involves the coupling of the triazoloquinazoline intermediate with the piperazine derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide: undergoes various chemical reactions, including:
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include alkyl halides and suitable bases.
Major Products Formed
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide: has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer activities.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: Inhibit the activity of certain enzymes involved in disease processes.
Modulate Receptors: Interact with specific receptors to modulate their activity.
Affect Cellular Pathways: Influence various cellular pathways, leading to changes in cell behavior and function.
Comparison with Similar Compounds
3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide: can be compared with other similar compounds, such as:
1,2,4-Triazole Derivatives: These compounds share the triazole core and exhibit similar biological activities.
Quinazoline Derivatives: These compounds share the quinazoline core and are known for their therapeutic potential.
Piperazine Derivatives: These compounds share the piperazine moiety and are widely used in medicinal chemistry.
The uniqueness of 3-{4-benzyl-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-{3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl}propanamide
Properties
Molecular Formula |
C34H39N7O2 |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
3-(4-benzyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]propanamide |
InChI |
InChI=1S/C34H39N7O2/c1-25-13-14-26(2)30(23-25)39-21-19-38(20-22-39)18-8-17-35-32(42)16-15-31-36-37-34-40(24-27-9-4-3-5-10-27)33(43)28-11-6-7-12-29(28)41(31)34/h3-7,9-14,23H,8,15-22,24H2,1-2H3,(H,35,42) |
InChI Key |
UJZFMVLHWGRGNT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)CCC3=NN=C4N3C5=CC=CC=C5C(=O)N4CC6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.